2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3-chloro-5-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrazole ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1H-pyrazole-5-carboxylic acid
- 5-Chloro-3-methyl-1H-pyrazole
- 2-(1H-Pyrazol-1-yl)acetic acid
Uniqueness
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties
Properties
CAS No. |
1015782-12-3 |
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Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-(3-chloro-5-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
InChI Key |
PARSLZYJRABFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)Cl |
Origin of Product |
United States |
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